molecular formula C13H16BClN2O2 B1427392 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1025719-17-8

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1427392
M. Wt: 278.54 g/mol
InChI Key: BPAAWYLOFQTVPA-UHFFFAOYSA-N
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Description

“3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C11H15BClNO2 . Its molecular weight is 239.51 g/mol . The compound is also known by other names such as “5-Chloropyridine-3-boronic acid pinacol ester” and "3-chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine" .


Molecular Structure Analysis

The InChI string of the compound is “InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3” and the canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC(=CN=C2)Cl" . These strings provide a complete description of the molecule including the connectivity, tautomeric states, isotopic and stereochemical information.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.51 g/mol . Other physical and chemical properties such as boiling point or density are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used as a boric acid ester intermediate with benzene rings. It is synthesized through a three-step substitution reaction and its structure is confirmed using FTIR, NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction for crystallographic and conformational analyses. The molecular structures are also calculated using density functional theory (DFT) to compare with X-ray diffraction values. This research reveals some physicochemical properties of the compound (Huang et al., 2021).

Luminescent Polymers

  • The compound is involved in the synthesis of deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) units in the main chain. These polymers, synthesized through palladium-catalyzed polycondensation, exhibit properties like high solubility in organic solvents and deep colors. They are investigated for potential applications in areas requiring luminescent materials (Welterlich, Charov, & Tieke, 2012).

Coordination Polymers

  • A two-dimensional coordination polymer formed from cobalt(II) and an extended dipyridyl ligand incorporates this compound. The synthesis includes a palladium-catalyzed Suzuki coupling. The resulting polymer demonstrates square lattice topology and shows potential in material science for creating structures with specific geometric and electronic properties (Al-Fayaad et al., 2020).

Synthesis of Pharmaceutically Relevant Compounds

  • It's used in the high-yield synthesis of 18 F-RO948, a radiopharmaceutical for imaging tau protein-rich regions in the human brain. The synthesis method shows potential for creating (NH)heteroarene compounds in pharmaceutical research (Kim & Choe, 2020).

Fluoride Shuttle Batteries

  • The compound is investigated as a boron-based anion acceptor in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). This research explores its utility in enhancing the performance of FSBs, highlighting its role in improving fluoride ion conductivity and solubility (Kucuk & Abe, 2020).

properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9-10(15)7-17-11(9)16-6-8/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAAWYLOFQTVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3Cl)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

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